molecular formula C14H15N7O3 B11479487 N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[2-(5-phenyl-2H-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11479487
M. Wt: 329.31 g/mol
InChI Key: APWPMAYMBLBNAA-UHFFFAOYSA-N
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Description

N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound that features a tetrazole ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The tetrazole and oxadiazole intermediates are then coupled using a suitable linker, such as ethylene glycol, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the tetrazole ring.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes. The oxadiazole ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-1H-tetrazole.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 2,5-diphenyl-1,3,4-oxadiazole.

Uniqueness

N-{4-[2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl}propanamide is unique due to the combination of the tetrazole and oxadiazole rings in a single molecule, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N7O3

Molecular Weight

329.31 g/mol

IUPAC Name

N-[4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C14H15N7O3/c1-2-11(22)15-13-14(19-24-18-13)23-9-8-21-17-12(16-20-21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18,22)

InChI Key

APWPMAYMBLBNAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1OCCN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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